4-(4-Chlorophenyl)-N,N-dimethylpiperidine-4-carboxamide
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Overview
Description
4-(4-Chlorophenyl)-N,N-dimethylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the piperidine ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-N,N-dimethylpiperidine-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-N,N-dimethylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)-N,N-dimethylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-N,N-dimethylpiperidine-4-carboxamide: shares structural similarities with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80139-82-8 |
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Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H19ClN2O/c1-17(2)13(18)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11/h3-6,16H,7-10H2,1-2H3 |
InChI Key |
KMWYAZOULFIPLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1(CCNCC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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